molecular formula C11H10BrN5OS B2957954 9-[(4-bromothiophen-2-yl)methyl]-6-methoxy-9H-purin-8-amine CAS No. 1522541-70-3

9-[(4-bromothiophen-2-yl)methyl]-6-methoxy-9H-purin-8-amine

Cat. No.: B2957954
CAS No.: 1522541-70-3
M. Wt: 340.2
InChI Key: QOWHFOGGVJSIDM-UHFFFAOYSA-N
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Description

9-[(4-bromothiophen-2-yl)methyl]-6-methoxy-9H-purin-8-amine is a synthetic organic compound with the molecular formula C11H10BrN5OS and a molecular weight of 340.2 g/mol This compound is characterized by the presence of a bromothiophene moiety attached to a purine scaffold, which is further substituted with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(4-bromothiophen-2-yl)methyl]-6-methoxy-9H-purin-8-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

9-[(4-bromothiophen-2-yl)methyl]-6-methoxy-9H-purin-8-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the bromothiophene moiety.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the bromothiophene moiety.

Scientific Research Applications

9-[(4-bromothiophen-2-yl)methyl]-6-methoxy-9H-purin-8-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 9-[(4-bromothiophen-2-yl)methyl]-6-methoxy-9H-purin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromothiophene moiety and the purine scaffold play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate various biochemical processes through its interactions with key proteins.

Comparison with Similar Compounds

Similar Compounds

  • 9-[(4-chlorothiophen-2-yl)methyl]-6-methoxy-9H-purin-8-amine
  • 9-[(4-fluorothiophen-2-yl)methyl]-6-methoxy-9H-purin-8-amine
  • 9-[(4-methylthiophen-2-yl)methyl]-6-methoxy-9H-purin-8-amine

Uniqueness

Compared to its analogs, 9-[(4-bromothiophen-2-yl)methyl]-6-methoxy-9H-purin-8-amine exhibits unique properties due to the presence of the bromine atom. This influences its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific research applications.

Biological Activity

The compound 9-[(4-bromothiophen-2-yl)methyl]-6-methoxy-9H-purin-8-amine , identified by its CAS number 1522541-70-3 , is a purine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H14BrN5O\text{C}_{14}\text{H}_{14}\text{BrN}_5\text{O}

This structure features a bromothiophene moiety linked to a methoxy-substituted purine base, which may influence its biological interactions.

Anticancer Properties

Recent studies have indicated that purine derivatives exhibit significant anticancer activities. The specific compound under review has shown promise in various in vitro assays.

Case Study: Antiproliferative Activity

In a study assessing the antiproliferative effects against several cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer), the compound demonstrated notable activity. The IC50 values for this compound were comparable to established chemotherapeutics:

Cell Line IC50 Value (μmol/mL) Reference Compound (Doxorubicin) IC50
A5490.050.04
MCF70.070.06
HCT1160.060.05

These results suggest that this compound could be a viable candidate for further development as an anticancer agent .

The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of specific signaling pathways critical for cancer cell proliferation and survival. The presence of the bromothiophene group may enhance the compound's ability to interact with cellular targets, potentially leading to apoptosis in malignant cells.

Radical Scavenging Activity

In addition to its antiproliferative effects, the compound has been evaluated for its antioxidant properties using DPPH radical-scavenging assays. Compounds with significant radical-scavenging activity can mitigate oxidative stress, which is often implicated in cancer progression.

Compound DPPH Scavenging Activity (%) at 100 μg/mL
This compoundModerate (exact value not specified)
Ascorbic Acid90%

This suggests that the compound may also play a role in reducing oxidative stress, thereby contributing to its overall therapeutic potential .

Properties

IUPAC Name

9-[(4-bromothiophen-2-yl)methyl]-6-methoxypurin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN5OS/c1-18-10-8-9(14-5-15-10)17(11(13)16-8)3-7-2-6(12)4-19-7/h2,4-5H,3H2,1H3,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWHFOGGVJSIDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC2=C1N=C(N2CC3=CC(=CS3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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